Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the thiazole ring, along with an ethyl acetate group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate belongs to the class of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs
Mode of Action
The mode of action of thiazole derivatives is diverse and depends on the specific compound and its targets . For instance, some thiazole derivatives have been reported to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some thiazole derivatives have been reported to have anti-inflammatory, analgesic, and cytotoxic activities . .
Biochemical Analysis
Biochemical Properties
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Cellular Effects
Thiazoles have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with ethyl acetate in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered biological activities.
Condensation Reactions: The ethyl acetate group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Agriculture: Thiazole derivatives are used in the development of pesticides and herbicides due to their ability to inhibit the growth of harmful organisms.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetate: Similar structure but with a chloro substituent instead of a bromo substituent, leading to different reactivity and biological activity.
Ethyl 2-(5-methyl-2-methyl-1,3-thiazol-4-yl)acetate: Lacks the halogen substituent, resulting in different chemical properties and applications.
Ethyl 2-(5-bromo-2-ethyl-1,3-thiazol-4-yl)acetate: Contains an ethyl group at the 2-position instead of a methyl group, affecting its steric and electronic properties
Properties
IUPAC Name |
ethyl 2-(5-bromo-2-methyl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-3-12-7(11)4-6-8(9)13-5(2)10-6/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOFEVBLDHQRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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